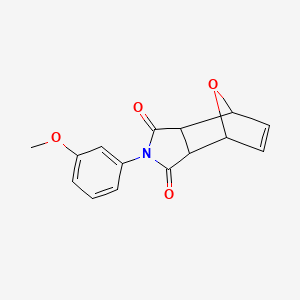![molecular formula C16H24ClNO5 B5089741 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5089741.png)
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group substituted with chlorine and methyl groups, linked to an ethyl chain and a butan-1-amine moiety. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate ethylating agent to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethyl compound. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles (hydroxide ions). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxy group and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine: This compound shares a similar phenoxyethyl structure but differs in the substitution pattern on the phenyl ring.
2-(4-chloro-3,5-dimethylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate: Another related compound with a carbamate group instead of an amine.
Uniqueness
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine stands out due to its specific substitution pattern and the presence of oxalic acid, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13;3-1(4)2(5)6/h9-10,16H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUCVHAHUYYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)

![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine](/img/structure/B5089697.png)

![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetic acid](/img/structure/B5089706.png)

![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile](/img/structure/B5089727.png)
![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)
